molecular formula C27H26N2O5S B2870861 ethyl 4-{2-[2-(4-methoxyphenyl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-5-yl]acetamido}benzoate CAS No. 863004-58-4

ethyl 4-{2-[2-(4-methoxyphenyl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-5-yl]acetamido}benzoate

Cat. No.: B2870861
CAS No.: 863004-58-4
M. Wt: 490.57
InChI Key: KVJZRVNFKIEECF-UHFFFAOYSA-N
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Description

This compound features a seven-membered 1,5-benzothiazepine core with a 4-methoxyphenyl substituent at position 2, a ketone group at position 4, and an ethyl benzoate-linked acetamido group at position 3. The benzothiazepine scaffold is known for its conformational flexibility and pharmacological relevance, particularly in calcium channel modulation .

Properties

IUPAC Name

ethyl 4-[[2-[2-(4-methoxyphenyl)-4-oxo-2,3-dihydro-1,5-benzothiazepin-5-yl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26N2O5S/c1-3-34-27(32)19-8-12-20(13-9-19)28-25(30)17-29-22-6-4-5-7-23(22)35-24(16-26(29)31)18-10-14-21(33-2)15-11-18/h4-15,24H,3,16-17H2,1-2H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVJZRVNFKIEECF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2C(=O)CC(SC3=CC=CC=C32)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-{2-[2-(4-methoxyphenyl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-5-yl]acetamido}benzoate typically involves multiple steps, starting from readily available starting materials. One common method involves the condensation of 4-methoxybenzaldehyde with 2-aminothiophenol to form the benzothiazepine ring. This intermediate is then acylated with ethyl 4-aminobenzoate under appropriate conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-{2-[2-(4-methoxyphenyl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-5-yl]acetamido}benzoate can undergo various chemical reactions, including:

    Oxidation: The methoxyphenyl group can be oxidized to form corresponding quinones.

    Reduction: The carbonyl groups in the benzothiazepine ring can be reduced to alcohols.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic substitution reactions can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxyphenyl group can yield quinones, while reduction of the carbonyl groups can produce alcohols.

Scientific Research Applications

Ethyl 4-{2-[2-(4-methoxyphenyl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-5-yl]acetamido}benzoate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials with unique properties, such as enhanced stability or specific reactivity.

Mechanism of Action

The mechanism of action of ethyl 4-{2-[2-(4-methoxyphenyl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-5-yl]acetamido}benzoate involves its interaction with molecular targets in biological systems. The benzothiazepine core can bind to specific enzymes or receptors, modulating their activity. This interaction can influence various cellular pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Core Heterocyclic Ring Systems

Compound Core Structure Key Substituents Pharmacological Implications References
Target Compound 1,5-Benzothiazepine 4-Methoxyphenyl, acetamido-ethyl benzoate Calcium channel modulation (inferred)
2-(2-Benzyl-3-oxo-...-oxazepin-4-yl)acetamide (12) 1,4-Benzoxazepine Benzyl, pyridylethyl acetamide Potential CNS activity (e.g., anxiolytic)
Ethyl 4-[2-benzamido...thiazolidin-3-yl]benzoates (4a-j) Thiazolidinone Benzamido, methoxy-oxoethylidene Antimicrobial, enzyme inhibition
Methyl 4-{[5-(phenylcarbamoyl)...]methoxy}benzoate 1,3,4-Thiadiazole Phenylcarbamoyl, methoxy benzoate Rigid structure for targeted binding (e.g., kinases)

Key Differences :

  • Benzothiazepine vs. Benzoxazepine : The sulfur atom in benzothiazepine increases electron-richness and may enhance binding to cysteine residues in ion channels compared to oxygen in benzoxazepine .
  • Thiazolidinone vs.

Substituent Effects on Bioactivity

Aromatic Substituents
  • 4-Methoxyphenyl (Target Compound) : Enhances lipophilicity (logP ~3.5 estimated) and stabilizes aromatic interactions via methoxy’s electron-donating effect.
  • 4-Chlorophenyl () : Electron-withdrawing Cl increases metabolic stability but may reduce solubility .
Ester vs. Salt Modifications
  • Ethyl Benzoate (Target Compound) : Moderate lipophilicity; esterases may cleave in vivo, affecting half-life.
  • Hydrochloride Salt () : Improves aqueous solubility (e.g., >10 mg/mL) but may limit blood-brain barrier penetration .

Physicochemical and Pharmacokinetic Properties (Inferred)

Property Target Compound Compound Thiazolidinone (4a-j)
Molecular Weight ~480 g/mol ~470 g/mol ~400-450 g/mol
logP ~3.5 ~2.8 (salt form) ~2.5-3.0
Solubility (aq.) Low (<1 mg/mL) High (>10 mg/mL due to HCl) Moderate (~5 mg/mL)
Metabolic Stability Ester hydrolysis likely Stable (salt reduces cleavage) Thioether oxidation possible

Biological Activity

Ethyl 4-{2-[2-(4-methoxyphenyl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-5-yl]acetamido}benzoate is a complex organic compound that has garnered interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a unique structure that includes a benzothiazepine core, which is known for various pharmacological activities. The molecular formula is C22H27ClN2O4SC_{22}H_{27}ClN_{2}O_{4}S with a molecular weight of approximately 451.0 g/mol. Its structural complexity allows for interactions with multiple biological targets, making it a candidate for various therapeutic applications.

Antidiabetic Activity

Recent studies have highlighted the antidiabetic properties of derivatives related to benzothiazepines. For instance, novel 2,3-dihydro-1,5-benzothiazepines have shown significant antidiabetic activity while being nontoxic in nature . The mechanism of action may involve modulation of insulin signaling pathways or enhancement of glucose uptake in peripheral tissues.

Antimicrobial and Antitumor Properties

Benzothiazepine derivatives have been reported to exhibit antimicrobial and antitumor activities. The incorporation of various substituents on the benzothiazepine ring can enhance these properties. In particular, compounds with methoxy groups have demonstrated increased efficacy against certain cancer cell lines .

Case Studies and Research Findings

  • Synthesis and Evaluation : A study synthesized several benzothiazepine derivatives and evaluated their biological activities. It was found that modifications at the 5-position significantly influenced both antimicrobial and anticancer activities .
  • Mechanistic Insights : Research indicates that some benzothiazepine derivatives act as inhibitors of specific kinases involved in cancer progression. This suggests a potential for these compounds in targeted cancer therapies .
  • Pharmacological Profiles : A comprehensive review of benzo[1,5]thiazepines highlighted their versatility as pharmacophores, noting their applications in treating cardiovascular diseases due to calcium channel blocking properties similar to those of diltiazem .

Data Table: Summary of Biological Activities

Biological ActivityReference
Antidiabetic
Antimicrobial
Antitumor
Cardiovascular Effects

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